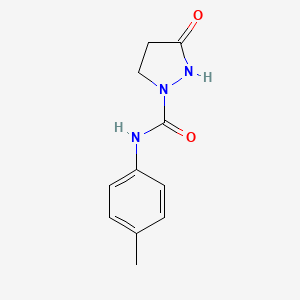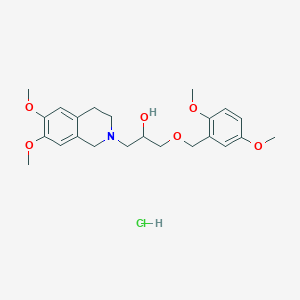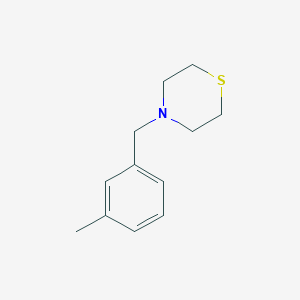
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is a complex organic compound characterized by its multiple chloro and methoxy groups. This compound is part of the sulfonamide family, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the chlorination of the phenyl ring and the introduction of the methoxy group. The sulfonamide group is then introduced through a reaction with sulfonic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The use of catalysts and solvents is optimized to increase yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another, such as the replacement of a chlorine atom with a different substituent.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromyl chloride.
Reduction reactions often involve hydrogen gas and a metal catalyst.
Substitution reactions can use various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation can produce carboxylic acids or ketones.
Reduction can yield hydrocarbons or alcohols.
Substitution can result in a variety of derivatives depending on the substituent used.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it valuable in creating new chemical entities.
Biology: In biological research, the compound can be used as a probe to study enzyme activities or as a precursor for bioactive molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be investigated for its potential use in developing new antibiotics or other therapeutic agents.
Industry: The compound's properties make it useful in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in antibacterial applications, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Molecular Targets and Pathways Involved:
In antibacterial applications, the compound may target bacterial enzymes involved in folic acid synthesis.
In other applications, it may interact with specific receptors or enzymes, modulating their activity.
相似化合物的比较
3,4-Dichloro-N-(2-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
3,4-Dichloro-N-(3-chloro-4-ethylphenyl)-2-methoxybenzenesulfonamide
3,4-Dichloro-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzenesulfonamide
Uniqueness: 3,4-Dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is unique due to its specific arrangement of chloro and methoxy groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-3-4-9(7-11(8)16)18-22(19,20)12-6-5-10(15)13(17)14(12)21-2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKNIRLJRDWKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2994258.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994259.png)

![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2994262.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994265.png)
![Methyl 2'-amino-6'-(2-(dimethylamino)ethyl)-1-isopropyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2994266.png)
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2994268.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2994269.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B2994272.png)


![N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2994278.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2994279.png)
